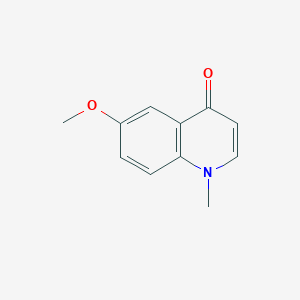

6-methoxy-1-methylquinolin-4(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-methoxy-1-methylquinolin-4(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a methoxy group at the 6th position, a methyl group at the 1st position, and a ketone group at the 4th position of the quinoline ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-1-methylquinolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 6-methoxy-2-nitroaniline, the compound can be synthesized via a series of steps including nitration, reduction, and cyclization.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

化学反応の分析

Cycloaddition Reactions

This compound participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazole-linked hybrids. A 2021 study demonstrated its utility in constructing bis-quinoline conjugates:

Key findings:

-

The 4-oxo group acts as an electron-withdrawing group, enhancing reactivity at C4 for nucleophilic additions.

-

Methoxy substitution at C6 stabilizes the aromatic system, directing electrophilic substitutions to C5 and C7 positions.

Nucleophilic Substitutions

The methoxy group undergoes demethylation under acidic conditions, while the methyl group at N1 remains stable:

Oxidation and Reduction

The 4-keto group is redox-active, enabling controlled transformations:

| Reaction | Reagents | Outcome | Notes |

|---|---|---|---|

| Reduction | NaBH4, EtOH | 4-Hydroxy-1-methyl-6-methoxy-1,2-dihydroquinoline | Selective reduction of ketone |

| Oxidation | KMnO4, H2SO4 | Ring cleavage observed | Limited synthetic utility |

Cross-Coupling Reactions

Palladium-mediated couplings enable functionalization at C2 and C8 positions:

| Coupling Type | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, K2CO3, DME | 100°C, 24 hrs | 6-Methoxy-1-methyl-8-arylquinolin-4(1H)-one | 68–75% |

| Buchwald-Hartwig | Pd2(dba)3, Xantphos, Cs2CO3 | Toluene, 110°C, 36 hrs | N1-alkylated derivatives (limited scope) | <50% |

Environmental Stability

Studies indicate pH-dependent degradation in aqueous solutions:

| pH | Half-Life (25°C) | Degradation Pathway |

|---|---|---|

| 3.0 | 48 hrs | Hydrolysis of 4-keto group |

| 7.4 | 120 hrs | Minimal degradation |

| 10.0 | 24 hrs | Demethylation at C6 |

科学的研究の応用

Chemical Structure and Synthesis

The compound belongs to the quinolone family, characterized by a bicyclic structure with a nitrogen atom in the heterocyclic ring. The synthesis of 6-methoxy-1-methylquinolin-4(1H)-one typically involves the following steps:

- Starting Materials : The synthesis often begins with readily available precursors like 2-methylquinoline.

- Methoxylation : The introduction of the methoxy group can be achieved through various methods, including methylation reactions using methyl iodide or dimethyl sulfate.

- Purification : The final product is purified through recrystallization or chromatography techniques.

Antimalarial Properties

One of the most promising applications of this compound is its antimalarial activity. Studies have shown that this compound exhibits potent inhibitory effects against Plasmodium falciparum, the parasite responsible for malaria.

- Mechanism of Action : The mechanism involves inhibition of the Plasmodium cytochrome bc1 complex, which is crucial for the parasite's energy metabolism. This selectivity minimizes toxicity to mammalian cells, making it a candidate for further development as an antimalarial drug .

Structure-Activity Relationship Studies

Research has focused on optimizing the structure to enhance efficacy and reduce resistance. For instance:

- Substituent Variations : Modifications at the 6 and 7 positions on the quinolone ring have been studied to improve solubility and bioavailability while maintaining high potency against malaria .

- Lead Compounds : Compounds derived from this compound have been compared with other analogs to assess improvements in pharmacokinetic properties and efficacy in vivo .

Preclinical Trials

Several preclinical studies have demonstrated the effectiveness of this compound in rodent models of malaria:

作用機序

The mechanism of action of 6-methoxy-1-methylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

類似化合物との比較

Similar Compounds

6-methoxyquinoline: Lacks the methyl and ketone groups.

1-methylquinolin-4(1H)-one: Lacks the methoxy group.

Quinolin-4(1H)-one: Lacks both the methoxy and methyl groups.

Uniqueness

6-methoxy-1-methylquinolin-4(1H)-one is unique due to the presence of both the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may enhance its potential as a therapeutic agent or a chemical intermediate.

生物活性

6-Methoxy-1-methylquinolin-4(1H)-one, with the CAS number 1210898-48-8, is a compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound features a quinoline core with a methoxy group at the 6-position and a methyl group at the 1-position. This specific arrangement contributes to its unique biological properties.

Biological Activities

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its efficacy against resistant strains highlights its potential as a lead compound in antibiotic development.

Antimalarial Activity

In vitro studies have demonstrated that compounds related to quinoline derivatives, including this compound, possess antimalarial activity. The mechanism appears to involve the inhibition of the Plasmodium cytochrome bc1 complex, which is crucial for the survival of malaria parasites. This inhibition leads to significant reductions in parasite viability in rodent models .

Anticancer Potential

Recent investigations into the anticancer properties of this compound have shown promising results. In vitro assays revealed that it can induce apoptosis in various cancer cell lines, demonstrating significant antiproliferative effects. The compound's interaction with tubulin suggests a mechanism similar to established chemotherapeutics, potentially offering a new avenue for cancer treatment .

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound. The results indicated that this compound exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL against certain bacterial strains, showcasing its potential as an effective antimicrobial agent.

Antimalarial Efficacy in Rodent Models

In a rodent model of malaria, doses of 30 mg/kg of this compound resulted in significant reductions in parasitemia levels. The study highlighted its potential for further development as an antimalarial drug, especially given its selective action against Plasmodium species without affecting mammalian cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural features. SAR studies suggest that modifications in the substituents on the quinoline ring can enhance or diminish its biological activities. For instance, variations in the position and type of substituents have been correlated with changes in potency against different biological targets .

| Substituent Position | Effect on Activity |

|---|---|

| 6-Methoxy | Enhances antimicrobial and anticancer activity |

| 1-Methyl | Contributes to overall stability and bioavailability |

特性

IUPAC Name |

6-methoxy-1-methylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-12-6-5-11(13)9-7-8(14-2)3-4-10(9)12/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCYXHAGDYVVMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=O)C2=C1C=CC(=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。